hemoglobin J Cordoba
Description
Properties
CAS No. |
116711-06-9 |
|---|---|
Molecular Formula |
C7H7N3 |
Synonyms |
hemoglobin J Cordoba |
Origin of Product |
United States |
Molecular Genetics and Gene Expression Dynamics of Hemoglobin J Cordoba
Genetic Locus and Specificity of the Beta-Globin Gene (HBB) Encoding Hemoglobin J Cordoba
The beta-globin gene, HBB, is located within the beta-globin locus on the short arm of chromosome 11, specifically at position 11p15.5. wikipedia.orgloinc.org This locus is a cluster of genes that are expressed at different developmental stages, including the epsilon, gamma-G, gamma-A, delta, and beta genes, arranged in a 5' to 3' order. wikipedia.orgloinc.org The HBB gene is responsible for producing the beta-globin subunit, a key component of adult hemoglobin (Hb A), which is a tetramer composed of two alpha-globin and two beta-globin chains. wikipedia.orgaruplab.com Mutations in the HBB gene can lead to various hemoglobin disorders, including structural variants like this compound and quantitative deficiencies like beta-thalassemia. wikipedia.orgaruplab.com
Nucleotide and Amino Acid Substitution Defining this compound: Lysine (B10760008) to Methionine at Beta-95 (FG2)
This compound is defined by a specific point mutation in the HBB gene that results in the substitution of a single amino acid in the beta-globin chain. This variant involves the replacement of lysine (Lys) with methionine (Met) at the 95th position of the beta-globin chain. researchgate.netvulcanchem.comnih.govtandfonline.com This position is located within the FG2 region of the beta-globin protein. vulcanchem.com The substitution of lysine, a positively charged amino acid, with methionine, a neutral amino acid with a hydrophobic side chain, can alter the local environment of the beta-globin chain and potentially affect the protein's folding and functional dynamics. vulcanchem.com
Codon 95 (AAG → ATG) Mutation Analysis
The amino acid substitution at beta-95 (Lys → Met) in this compound is the direct result of a single nucleotide change within the codon that specifies this position in the HBB gene. The normal codon for lysine at position 95 is AAG. vulcanchem.com In this compound, this codon is mutated to ATG, which codes for methionine. vulcanchem.com This specific AAG to ATG transversion in codon 95 of the HBB gene is the molecular basis of the this compound variant. vulcanchem.com
Transcriptional and Translational Mechanisms in the Biosynthesis of the this compound Beta-Globin Chain
The biosynthesis of the this compound beta-globin chain follows the general mechanisms of gene expression, involving transcription of the HBB gene into messenger RNA (mRNA) and subsequent translation of the mRNA into protein. The HBB gene is transcribed in erythroid precursor cells. The resulting mRNA undergoes processing, including capping, splicing to remove introns, and polyadenylation. This mature mRNA molecule then serves as the template for translation on ribosomes. In individuals heterozygous for this compound, both the normal HBB allele and the mutated HBB allele are transcribed, leading to the production of both normal beta-globin chains and this compound beta-globin chains. These beta-globin chains then combine with alpha-globin chains to form hemoglobin tetramers.
Research Approaches for Beta-Globin Gene Sequencing and Mutation Confirmation
Confirming the presence of the specific nucleotide substitution responsible for this compound typically involves molecular genetic techniques, primarily beta-globin gene sequencing. DNA sequencing of the HBB gene allows for the direct identification of the nucleotide change at codon 95 (AAG → ATG). vulcanchem.comuw.edu
Several research approaches are employed for beta-globin gene sequencing and mutation confirmation:
Polymerase Chain Reaction (PCR) and Sanger Sequencing: This is a common method where specific regions of the HBB gene, including the exon containing codon 95, are amplified using PCR, followed by Sanger sequencing to determine the nucleotide sequence. uw.edutestcatalog.org This approach can identify point mutations like the one causing this compound. uw.edu
Mass Spectrometry: Mass spectrometry can provide precise measurements of globin chain masses, which can help identify single amino acid substitutions. vulcanchem.com Tandem mass spectrometry can further confirm the mutation by analyzing fragment ions. vulcanchem.com
High-Performance Liquid Chromatography (HPLC) and Electrophoresis: While primarily used for initial screening and identification of abnormal hemoglobin variants based on their charge and size, HPLC and electrophoresis patterns can indicate the presence of a variant like this compound, prompting further molecular analysis for confirmation. aruplab.comuw.edutestcatalog.orgarupconsult.com
Massively Parallel Sequencing (Next-Generation Sequencing): More comprehensive approaches like massively parallel sequencing can sequence all coding exons, exon-intron junctions, and regulatory regions of the HBB gene, providing a detailed analysis of potential mutations. aruplab.comarupconsult.com
These methods are crucial for the accurate identification and characterization of hemoglobin variants and beta-thalassemia mutations. uw.eduarupconsult.com The interpretation of sequencing results is often done in conjunction with protein studies and red blood cell indices for a comprehensive diagnosis. testcatalog.org
Structural Biology and Conformational Analysis of Hemoglobin J Cordoba
Primary Amino Acid Sequence Analysis and Verification of the Beta-95 Substitution
Hemoglobin J Cordoba is defined by a single amino acid substitution in the beta-globin chain at position 95. In normal adult hemoglobin (Hb A), this position is occupied by Lysine (B10760008) (Lys). In this compound, this Lysine residue is replaced by Methionine (Met) dnai.orgnih.gov. This specific substitution is denoted as β95 (FG2) Lys→Met, indicating the position on the beta chain, the location within the FG helix segment (position 2), and the amino acid change from Lysine to Methionine nih.gov.
Structural characterization of the abnormal beta chain in this compound has confirmed this specific substitution nih.gov. Analysis of globin chains using techniques like chromatography can reveal abnormal mobility compared to normal beta chains, aiding in the identification of the variant nih.gov. Further structural analysis, such as peptide mapping, can pinpoint the exact location and nature of the amino acid change researchgate.net.
Secondary and Tertiary Structure Alterations Induced by the Lysine to Methionine Substitution
The substitution of Lysine with Methionine at position β95 can induce alterations in the secondary and tertiary structure of the beta-globin subunit. The impact of an amino acid substitution on protein structure depends on the chemical nature of the substituted amino acid, its location within the globin chain, and its interactions with surrounding amino acids oncohemakey.com. Changes in charge and size of the substituted residue can affect how the protein folds and interacts oncohemakey.com.
Lysine is a positively charged amino acid, while Methionine is a nonpolar, sulfur-containing amino acid. Replacing a charged residue with a nonpolar one at position 95 within the beta-globin chain can potentially disrupt local electrostatic interactions and alter the hydrophobic packing within the protein core. This can lead to changes in the stability and conformation of the beta subunit.
Computational Modeling of Protein Folding and Stability
Computational modeling plays a significant role in predicting and understanding the effects of amino acid substitutions on protein folding and stability nih.govnih.govbiorxiv.org. These methods can simulate the complex process of protein folding and assess how a specific mutation, like the Lys95Met substitution in this compound, might affect the stability of the folded structure nih.govbiorxiv.org.
Computational models can analyze the changes in free energy associated with the folding process in the presence of the mutation, providing insights into whether the variant hemoglobin is more or less stable than Hb A nih.govbiorxiv.org. While computational tools have limitations in quantitatively reproducing experimental stability values, they are valuable for identifying strongly destabilizing mutations and understanding the principles underlying protein stability nih.govbiorxiv.org.
Molecular Dynamics Simulations of Conformational Changes
Molecular dynamics (MD) simulations are powerful tools for studying the dynamic behavior of proteins and the conformational changes they undergo nih.govplos.orgbiorxiv.org. These simulations can provide detailed information about how the Lys95Met substitution impacts the flexibility and movement of the beta-globin subunit over time nih.govplos.org.
Quaternary Structure Impact: Alpha-Beta Subunit Interface Dynamics
Hemoglobin is a tetramer composed of two alpha (α) and two beta (β) subunits (α₂β₂) nih.govproteopedia.org. The interaction between these subunits, particularly at the α₁β₁ and α₁β₂ interfaces, is critical for the protein's function and allosteric regulation nih.govproteopedia.org. The β95 position is located in the FG segment of the beta chain, which is part of the α₁β₁ interface researchgate.net. Therefore, the Lys95Met substitution can impact the dynamics and stability of the quaternary structure.
Substitutions at subunit interfaces can significantly affect the stability of the hemoglobin tetramer cmu.edu. The nature and location of the substitution determine its impact on the tertiary structure of the globin chain and the quaternary structure of the hemoglobin molecule oncohemakey.com.
Analysis of Tetramer Assembly and Dissociation Kinetics
The assembly and dissociation kinetics of the hemoglobin tetramer are crucial aspects of its structural dynamics. Hemoglobin exists in equilibrium between its tetrameric form (α₂β₂) and its dimeric form (αβ) nih.govfrontiersin.org. The Lys95Met substitution at the α₁β₁ interface could potentially alter the equilibrium between these states, affecting the stability of the tetramer.
Studies on other hemoglobin variants and modified hemoglobins (B146990) have investigated the kinetics and equilibrium constants for tetramer-dimer reactions nih.gov. Dissociation of the hemoglobin tetramer into dimers can have functional consequences frontiersin.org. Analyzing the assembly and dissociation kinetics of this compound can reveal whether the β95 mutation influences the stability of the tetrameric structure and its propensity to dissociate.
Role of Inter-Subunit Contacts in this compound Stability
Inter-subunit contacts, particularly at the α₁β₁ and α₁β₂ interfaces, play a vital role in stabilizing the hemoglobin tetramer and mediating allosteric transitions nih.govcmu.edunih.gov. The β95 residue is involved in contacts at the α₁β₁ interface researchgate.net. The substitution of Lysine with Methionine at this position can alter these crucial interactions.
Heme Pocket Environment and Coordination Chemistry in the Variant Molecule
This compound is a variant of human hemoglobin characterized by a specific amino acid substitution: lysine (Lys) is replaced by methionine (Met) at position 95 in the beta-globin chain (β95 Lys→Met). nih.govvulcanchem.comtandfonline.comdnai.org This substitution occurs within the FG2 region of the beta-globin chain, a segment known to be critical for maintaining the quaternary structure of hemoglobin and its interaction with oxygen. vulcanchem.com
The heme pocket in hemoglobin is a hydrophobic cavity within each globin subunit that cradles the heme group. mhmedical.com The heme group itself is a metalloporphyrin, consisting of a protoporphyrin IX ring with a central ferrous iron ion (Fe²⁺). mhmedical.comacutecaretesting.org This iron ion is the site of oxygen binding. acutecaretesting.org The coordination chemistry of the heme iron is crucial for hemoglobin's function. In deoxyhemoglobin, the ferrous iron is typically five-coordinate, bound to the four nitrogen atoms of the porphyrin ring and a proximal histidine residue (His F8) from the globin chain. mhmedical.com Upon oxygen binding, the iron becomes six-coordinate, with oxygen serving as the sixth ligand. acutecaretesting.org
In this compound, the β95 Lys→Met substitution is located within the FG2 region, which is in proximity to the heme pocket. vulcanchem.com The replacement of a positively charged lysine with a neutral, hydrophobic methionine at this position can introduce changes in the local environment of the beta-globin chain. vulcanchem.com While lysine's positive charge often participates in electrostatic interactions important for structural stability, the hydrophobic nature of methionine may disrupt these interactions, potentially altering the protein's folding and functional dynamics. vulcanchem.com
Although direct detailed research findings specifically on the altered coordination chemistry of the heme iron in this compound are limited in the provided search results, studies on other hemoglobin variants with mutations near the heme pocket or at inter-subunit interfaces provide insights into potential effects. Mutations in these regions can influence the stability of different quaternary states (T and R states) and modify the heme environment, thereby affecting oxygen affinity and cooperativity. mdpi.com For instance, high-affinity hemoglobin variants often impair the formation of a stable T state or directly modify the heme environment. mdpi.com
This compound exhibits a slightly increased oxygen affinity and decreased cooperativity compared to normal adult hemoglobin (Hb A). nih.govvulcanchem.comtandfonline.com This suggests that the structural changes induced by the β95 Lys→Met substitution, likely affecting the heme pocket environment indirectly, facilitate oxygen binding or hinder its release. The altered local environment due to the methionine substitution at β95 may influence the flexibility or positioning of residues lining the heme pocket or impact the transmission of conformational changes between subunits upon oxygen binding.
Further detailed structural and spectroscopic studies, such as X-ray crystallography or advanced spectroscopic techniques, would be necessary to fully elucidate the precise alterations in the heme pocket environment and the coordination chemistry of the ferrous iron in this compound. These studies could provide data on bond lengths, angles, and subtle conformational shifts that explain the observed functional properties like increased oxygen affinity and reduced cooperativity.
Potential Impact of β95 Lys→Met Substitution on Heme Pocket:
| Feature | Normal Hb A (β95 Lys) | This compound (β95 Met) | Potential Impact on Heme Pocket Environment |
| Amino Acid at β95 | Lysine (Positively charged, Hydrophilic) | Methionine (Neutral, Hydrophobic) | Altered electrostatic interactions, increased hydrophobicity |
| FG2 Region Location | Adjacent to heme pocket | Adjacent to heme pocket | Local structural changes influencing pocket shape/flexibility |
| Oxygen Affinity | Normal | Slightly Increased | May facilitate oxygen binding or hinder release |
| Cooperativity | Normal | Decreased | Impaired transition between T and R states |
Coordination Chemistry Considerations:
The core coordination of the heme iron to the four porphyrin nitrogens and the proximal histidine (His F8) is expected to be largely conserved in this compound, as the mutation is not at the His F8 position. However, subtle changes in the protein environment surrounding the heme, influenced by the β95 substitution, could affect the electronic structure of the iron and its interaction with ligands like oxygen or carbon monoxide. Spectroscopic methods like resonance Raman or Mössbauer spectroscopy could provide valuable data on these aspects of the heme iron's coordination environment in the variant hemoglobin.
Biophysical and Functional Characterization of Hemoglobin J Cordoba
Oxygen Binding Affinity and Cooperativity Investigations
Investigations into the functional properties of Hemoglobin J Cordoba have primarily focused on its interaction with oxygen. Studies have revealed that Hb J Cordoba exhibits altered oxygen binding characteristics compared to Hb A researchgate.netvulcanchem.comnih.govresearchgate.net.
Experimental Determination of Oxygen Equilibrium Curves
The oxygen binding behavior of this compound has been characterized through the experimental determination of oxygen equilibrium curves researchgate.net. These curves, which plot the percentage of hemoglobin saturated with oxygen against the partial pressure of oxygen (pO2), are fundamental for assessing oxygen affinity and cooperativity. For purified this compound, oxygen equilibrium binding curves have shown a slightly increased oxygen affinity when compared to purified Hb A under identical experimental conditions researchgate.net. Furthermore, studies indicate that Hb J Cordoba exhibits low cooperativity in oxygen binding researchgate.netvulcanchem.comnih.govresearchgate.net. While experimental methods for determining these curves, such as those involving spectrophotometry and gas-mixing techniques, are standard in hemoglobin research, specific quantitative data points (e.g., P50 values or Hill coefficients) derived directly from the provided search results for this compound's oxygen equilibrium curves are not available in the snippets.
Allosteric Regulation by Endogenous Effectors (e.g., 2,3-Bisphosphoglycerate)
Hemoglobin's oxygen affinity is also allosterically regulated by endogenous effectors, most notably 2,3-Bisphosphoglycerate (2,3-BPG) radiopaedia.orgwikipedia.orgaklectures.comwikipedia.orgkhanacademy.orgnih.govyoutube.com. 2,3-BPG is an abundant molecule in red blood cells that binds preferentially to the deoxy (T) state of hemoglobin in the central cavity, stabilizing this conformation and thereby reducing oxygen affinity and promoting oxygen release to tissues radiopaedia.orgwikipedia.orgaklectures.comyoutube.com.
Studies on this compound have reported that it exhibits normal interaction with heterotropic cofactors researchgate.netnih.govresearchgate.net. This indicates that the allosteric regulation by endogenous effectors such as 2,3-BPG is likely intact and functions similarly to its interaction with Hb A. While the general mechanism of 2,3-BPG binding and its effect on hemoglobin is well-established radiopaedia.orgwikipedia.orgaklectures.comwikipedia.orgkhanacademy.orgnih.govyoutube.com, specific detailed research findings or quantitative data on the precise nature or extent of 2,3-BPG's allosteric effect on this compound's oxygen affinity are not provided in the available search results.
Molecular Stability and Oxidative Susceptibility Studies
The stability and susceptibility to oxidation are important characteristics of hemoglobin variants, as alterations can lead to denaturation and the formation of dysfunctional forms.
In Vitro Studies of Hemoglobin Denaturation Pathways
In vitro studies have been conducted to assess the stability of this compound. One method mentioned is the isopropanol (B130326) test, which is used to evaluate the stability of hemoglobin in patient hemolysate researchgate.net. This test typically involves incubating hemoglobin in a solution containing isopropanol, which can induce denaturation of unstable hemoglobin variants. While the application of this test to this compound has been reported researchgate.net, detailed findings regarding specific denaturation pathways or a comprehensive analysis of the molecular mechanisms of denaturation for this variant are not available in the provided information. General studies on hemoglobin stability indicate that factors such as pH can influence aggregation and stability nih.gov.
Redox Chemistry of the Heme Iron in this compound
The function of hemoglobin relies on the heme iron atom reversibly binding oxygen in its ferrous (Fe²⁺) state nih.govwikipedia.orgnih.gov. The oxidation of the heme iron from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state results in the formation of methemoglobin, which is incapable of binding oxygen nih.govnih.gov. This process, known as auto-oxidation, can be influenced by various factors nih.gov. The redox chemistry of the heme iron is critical for maintaining functional hemoglobin nih.govwikipedia.orgnih.govmdpi.comacs.orgmdpi.com. While the general principles of heme iron redox reactions in hemoglobin are understood, including the potential for oxidative stress and the formation of reactive species nih.govnih.govmdpi.com, there are no specific studies or detailed findings available in the provided search results that specifically address the redox chemistry of the heme iron or the oxidative susceptibility of this compound.
Investigations into Molecular Aggregation Propensities
Detailed investigations specifically into the molecular aggregation propensities of this compound were not extensively found in the consulted literature. The aggregation behavior of hemoglobin variants is a critical aspect of their functional characterization, particularly in understanding the pathophysiology of hemoglobinopathies. However, specific research findings detailing the self-aggregation of this compound were not available within the scope of this review.
Polymerization Inhibition Mechanisms (if applicable, in co-existence with HbS)
Specific mechanisms by which this compound might influence or inhibit the polymerization of Hemoglobin S when co-existing in a mixed system were not described in the consulted literature. The polymerization of deoxygenated HbS is a central event in the pathophysiology of sickle cell disease. While various strategies and compounds aimed at inhibiting HbS polymerization exist, including those that increase oxygen affinity or reduce intracellular HbS concentration, information specific to the role or mechanism of this compound in this context was not found.
Advanced Methodologies for Research Based Identification and Characterization of Hemoglobin J Cordoba
Electrophoretic Methodologies and Mobility Characterization
Electrophoresis is a fundamental technique used in the separation of charged molecules, including hemoglobin variants, based on their differential migration in an electric field. The mobility of a hemoglobin variant during electrophoresis is influenced by its net charge, size, and the properties of the supporting medium and buffer system.
Agar (B569324) Gel Electrophoresis at Varying pH
Agar gel electrophoresis is a widely used method for the initial screening and characterization of hemoglobin variants. By varying the pH of the buffer system, the net charge of hemoglobin molecules can be altered, leading to differential migration patterns. At alkaline pH (typically 8.4-8.6), hemoglobin is negatively charged and migrates towards the anode. learnhaem.comnih.gov Hemoglobin J variants are generally classified as "fast moving hemoglobins" due to their faster anodal movement compared to Hb A on gel electrophoresis at alkaline pH. nih.govnih.govnih.gov This increased mobility is often a result of amino acid substitutions that introduce a more negative charge to the hemoglobin molecule. For instance, Hemoglobin J Iran, another Hb J variant, has a more negative charge due to a β77His→Asp substitution. nih.gov While specific details on agar gel electrophoresis at varying pH solely for Hb J Cordoba were not extensively detailed in the search results beyond its classification as a fast-moving variant, the principle of altering pH to influence charge and separation is a cornerstone of this technique for hemoglobin analysis. learnhaem.comhemepathreview.compurdue.edu
Isoelectric Focusing (IEF) Profiling
Isoelectric Focusing (IEF) is a high-resolution electrophoretic technique that separates proteins based on their isoelectric point (pI), the pH at which a protein has no net electrical charge. nih.govhemepathreview.com In IEF, a pH gradient is established across a gel, and proteins migrate through the gel until they reach the pH corresponding to their pI. At this point, their net charge is zero, and they stop migrating. IEF offers superior resolution compared to conventional electrophoresis and can distinguish hemoglobin variants that may have similar mobilities in standard gel electrophoresis. learnhaem.comresearchgate.net Isoelectric focusing of hemolysate has revealed the presence of an abnormal band for Hb J-Cordoba, migrating more anodally than normal Hb A in a pH range of 6-9. researchgate.netresearchgate.net This indicates that Hb J Cordoba has a lower isoelectric point (more acidic) than Hb A, consistent with a substitution that increases the negative charge or decreases the positive charge of the molecule.
High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) for Variant Separation and Quantification
High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are powerful chromatographic and electrokinetic techniques, respectively, widely used for the separation, identification, and quantification of hemoglobin variants, including Hb J Cordoba. nih.govomjournal.orgmedigroupasia.comoatext.com These methods offer high resolution and sensitivity, making them valuable tools in both research and clinical settings.
Principles of Charge-Based Separation
Both HPLC (specifically ion-exchange HPLC) and CE separate hemoglobin variants primarily based on differences in their surface charge. nih.govoatext.comvulcanchem.comjci.org In ion-exchange HPLC, charged hemoglobin molecules interact with charged functional groups on the stationary phase within a column. By eluting with a mobile phase of increasing ionic strength or changing pH, hemoglobins (B146990) are separated based on the strength of their ionic interactions. oatext.comomjournal.org Similarly, in CE, charged molecules migrate through a capillary filled with an electrolyte buffer under the influence of an electric field. medigroupasia.comscribd.com Separation in CE is based on the electrophoretic mobility of the molecules, which is dependent on their charge-to-size ratio, and the electroosmotic flow of the buffer. medigroupasia.comumlub.pl Hemoglobin variants with different net charges will exhibit different migration velocities, allowing for their separation and detection. learnhaem.commedigroupasia.com
Retention Time Analysis for Hemoglobin J Cordoba
In HPLC, the retention time is a characteristic parameter that represents the time it takes for a specific analyte (in this case, a hemoglobin variant) to pass through the chromatographic column under defined conditions. hemepathreview.comvulcanchem.com Hemoglobin J variants typically exhibit distinct retention times compared to Hb A and other variants, which aids in their identification. nih.govjuniperpublishers.comsaspublishers.com For example, an abnormal peak consistent with a Hb J variant was observed on HPLC with retention times reported around 1.47 to 1.51 minutes in some cases. nih.govomjournal.org Another report mentioned an unknown peak with a retention time of 1.59 minutes for Hemoglobin J Paris I, highlighting the variant-specific nature of retention times. islh.org The consistent observation of a characteristic peak at a specific retention time on HPLC is a key finding in the identification of Hb J Cordoba and other Hb J variants. nih.govomjournal.orgjuniperpublishers.comsaspublishers.com
Mass Spectrometry-Based Proteomic Analysis of Globin Chains and Tryptic Peptides
Mass Spectrometry (MS) has become an indispensable tool for the definitive identification and characterization of hemoglobin variants, providing detailed information about the mass and sequence of globin chains and their peptide fragments. researchgate.netmedigroupasia.comsaspublishers.comlcms.cz This is particularly useful for confirming amino acid substitutions that define variants like Hb J Cordoba.
MS provides precise measurements of globin chain masses, which can reveal the presence of amino acid substitutions that alter the molecular weight of the chain. vulcanchem.com The defining feature of Hb J-Cordoba is the replacement of lysine (B10760008) with methionine at position 95 in the beta-globin chain (β95 Lys→Met). researchgate.netvulcanchem.comcnjournals.comtandfonline.com This substitution results in a predictable change in the mass of the beta-globin chain, which can be detected by MS. vulcanchem.com
Furthermore, tandem mass spectrometry (MS/MS) can be employed for peptide mapping. Globin chains are enzymatically digested into smaller peptides, typically using trypsin. researchgate.netcnjournals.comdnai.org These tryptic peptides are then analyzed by MS/MS, which involves fragmenting the peptides and measuring the masses of the resulting fragments. vulcanchem.comlcms.cz By analyzing the fragmentation pattern of the peptide containing the mutation, the specific amino acid substitution can be confirmed and localized within the globin chain. lcms.cz HPLC can be coupled with MS for the separation of tryptic peptides before MS analysis, providing an additional dimension of separation and aiding in the analysis of complex peptide mixtures. researchgate.netresearchgate.net Analysis of the tryptic digest of the abnormal beta chain of Hb J Cordoba by HPLC and subsequent analysis revealed a peptide corresponding to βT-10,11 with the substitution β95 Lys→Met. researchgate.netresearchgate.net This detailed proteomic analysis confirms the molecular basis of the Hb J Cordoba variant. Mass spectrometry is considered a method for detecting Hb J variants. juniperpublishers.com
Data Tables
Based on the search results, the following data points regarding the retention time of Hb J variants on HPLC were found:
| Hemoglobin Variant | Retention Time (minutes) | Method | Reference |
| Hb J (unspecified) | 1.51 | HPLC (CE-HPLC) | nih.gov |
| Hb J (unspecified) | 1.47 | HPLC (beta-thalassemia short program) | omjournal.org |
| Hb J (unspecified) | 1.44 | HPLC (beta-thalassemia short program) | omjournal.org |
| Hb J (unspecified) | 1.96 | HPLC | juniperpublishers.com |
| Hb J (unspecified) | 1.99 | HPLC | juniperpublishers.com |
| Hb J (unspecified) | 1.40 | HPLC | juniperpublishers.com |
| Hb J Paris I | 1.59 | HPLC | islh.org |
| Hb J-Toronto | 1.58 | HPLC (BIO RAD D10) | saspublishers.com |
It is important to note that retention times can vary depending on the specific HPLC system, column type, and protocol used.
Detailed Research Findings
Research on this compound has primarily focused on its structural and functional characteristics, as well as the development and application of methods for its detection and identification. The defining molecular characteristic is the substitution of lysine with methionine at position 95 in the beta-globin chain (β95 Lys→Met). researchgate.netvulcanchem.comcnjournals.comtandfonline.com This substitution occurs in the FG2 region of the beta-globin chain, which is important for the quaternary structure and oxygen interaction of hemoglobin. vulcanchem.com
Functional studies have indicated that Hb J Cordoba exhibits a slightly increased oxygen affinity and decreased cooperativity compared to normal Hb A. researchgate.netvulcanchem.comcnjournals.com However, its interaction with heterotropic cofactors appears normal. researchgate.net
Methodological research has established the utility of electrophoretic techniques, particularly IEF, for resolving Hb J variants. nih.govresearchgate.net HPLC and CE are routinely used for screening and quantifying hemoglobin variants, with characteristic retention times observed for Hb J variants. nih.govomjournal.orgjuniperpublishers.comsaspublishers.com Mass spectrometry, especially when coupled with HPLC and peptide mapping, provides a definitive method for confirming the amino acid substitution and precisely characterizing the variant. researchgate.netvulcanchem.comlcms.cz Studies have shown that MS can identify the β95 Lys→Met substitution in the tryptic peptide βT-10,11. researchgate.netresearchgate.net
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Mass Determination
Electrospray Ionization Mass Spectrometry (ESI-MS) is a widely used technique for the rapid identification of hemoglobin variants. ESI-MS provides accurate molecular weight measurements of intact globin chains, which can reveal single amino acid substitutions vulcanchem.comnih.gov. This method requires minimal sample preparation, often analyzing small amounts of whole blood without the need for prior separation of red cells or globin chains nih.gov. Aged or hemolyzed blood samples can also be analyzed nih.gov. The precise mass difference between the variant beta-globin chain and the normal beta-globin chain can indicate the nature of the amino acid substitution vulcanchem.comnih.gov. For this compound, ESI-MS can detect the mass change resulting from the lysine to methionine substitution at position 95 of the beta-globin chain vulcanchem.com.
Tandem Mass Spectrometry for Peptide Sequencing and Mutation Site Localization
Tandem Mass Spectrometry (MS/MS) is employed for detailed structural analysis, including peptide sequencing and precise localization of the mutation site within the globin chain vulcanchem.comneurips.cc. After enzymatic digestion of the globin chains into peptides, MS/MS is used to fragment specific peptides and analyze the resulting fragment ions neurips.cc. The fragmentation pattern provides sequence information for the peptide containing the mutation vulcanchem.comnih.gov. By comparing the observed fragmentation pattern of the variant peptide to the expected pattern of the normal peptide, the exact location and nature of the amino acid substitution can be confirmed vulcanchem.comnih.gov. This approach has been successfully used for hemoglobin variant analysis nih.govnih.gov. In the case of this compound, tandem MS can confirm the Lys→Met substitution at beta 95 by analyzing the tryptic peptide containing this position vulcanchem.comresearchgate.net. Research findings have shown that analysis of the relevant peptide fragment by MS/MS confirms the substitution β95 Lys→Met researchgate.net.
Molecular Genetic Techniques for Definitive Identification
Molecular genetic techniques provide definitive identification of this compound by analyzing the underlying DNA mutation in the HBB gene mdpi.comdnai.orgarchivesofmedicalscience.com.
Polymerase Chain Reaction (PCR)-Based Amplification Strategies
Polymerase Chain Reaction (PCR) is a fundamental technique used to amplify specific regions of the HBB gene for subsequent analysis archivesofmedicalscience.comontosight.ai. PCR-based amplification strategies are essential for generating sufficient quantities of the target DNA sequence containing the potential mutation site archivesofmedicalscience.comontosight.ai. Various sets of oligonucleotides (primers) are used to amplify fragments encompassing the entire beta-globin coding region, splice junctions, promoter, and 3' untranslated regions nih.govresearchgate.net. This amplification is a necessary prerequisite for techniques like DGGE and direct DNA sequencing nih.govresearchgate.net.
Denaturing Gradient Gel Electrophoresis (DGGE) for Mutation Screening
Denaturing Gradient Gel Electrophoresis (DGGE) is a screening technique that separates DNA fragments based on their melting characteristics, which are influenced by their nucleotide sequence nih.gov. PCR-amplified DNA fragments of the HBB gene can be analyzed by DGGE to detect the presence of sequence variations nih.govresearchgate.net. The single nucleotide change responsible for this compound (AAG to ATG at codon 95) alters the melting behavior of the DNA fragment containing this codon, leading to a different migration pattern on a denaturing gradient gel compared to the normal sequence nih.gov. Altered fragments detected by DGGE can then be subjected to further analysis, such as direct sequencing, for definitive identification of the mutation nih.govresearchgate.net. Studies have utilized DGGE to screen for mutations in the beta-globin gene, including those in the region where the this compound mutation is located nih.govresearchgate.net.
Population Genetics and Molecular Epidemiology of Hemoglobin J Cordoba
Geographic Distribution and Historical Origins of the Variant Allele
Hemoglobin J Cordoba has been primarily identified in Argentina, suggesting a localized occurrence. dnai.orgnih.govresearchgate.netresearchgate.netvulcanchem.comresearchgate.net This geographic concentration points towards a possible origin within specific populations in this region. vulcanchem.com The initial report of this compound described it as a new hemoglobin variant found in Argentina. dnai.orgnih.govresearchgate.net While other Hemoglobin J variants exist with broader or different geographic distributions, such as Hb J Baltimore or Hb J Toronto, which have been found in various populations including those of African and Asian descent, this compound appears to be more geographically restricted to Argentina. omjournal.orgwikipedia.orgsaspublishers.comendocrine-abstracts.org The rarity of this compound underscores the importance of regional studies in identifying and understanding such variants. vulcanchem.com
Prevalence Studies in Specific Demographics and Geographic Regions
Limited data are available on the prevalence of this compound beyond isolated case reports. vulcanchem.com Large-scale population studies are needed to determine its frequency in diverse populations and to investigate potential associations with genetic or environmental factors. vulcanchem.com
While specific prevalence data for this compound is scarce, studies on other hemoglobin variants in South America, including regions in Colombia and Brazil, highlight the importance of regional surveys in identifying the spectrum and frequency of different hemoglobinopathies within specific demographics. karger.comwayne.eduelsevier.es For instance, studies in Afrodescendent populations in Colombia have established genotypic prevalences for variants like HbS and Duffy. wayne.edu Similarly, prevalence studies in Brazil have investigated anemia and hemoglobin disorders in different populations. elsevier.es These regional studies demonstrate the variability of hemoglobin variant distribution across different areas and demographic groups.
Pedigree Analysis and Segregation Studies of the this compound Trait
Pedigree analysis and segregation studies are crucial for understanding the inheritance pattern of genetic traits like hemoglobin variants. For this compound, such studies would involve examining family trees of individuals identified with the variant to determine how the allele is transmitted across generations. Although specific detailed pedigree and segregation studies for this compound are not extensively documented in the provided search results, the initial discovery of the variant in a 1-year-old girl in Argentina implies that family studies would have been conducted to confirm its presence and inheritance within that family. researchgate.net
Studies on other hemoglobin variants and genetic conditions utilize pedigree analysis to trace the segregation of alleles and understand their mode of inheritance. frontiersin.org For example, pedigree analysis has been used to study the inheritance of atypical hemolytic uremic syndrome and the segregation of specific genetic variants within families. frontiersin.org Applying similar methodologies to families carrying the this compound variant would provide valuable insights into its inheritance pattern, penetrance, and potential variable expression.
Linkage Disequilibrium and Haplotype Analysis of the Beta-Globin Locus Associated with this compound
Linkage disequilibrium (LD) and haplotype analysis of the beta-globin locus (HBB) are essential for understanding the genetic background on which a specific variant, such as this compound, arose and spread. The beta-globin gene cluster is located on chromosome 11 and contains several genes, including the HBB gene. dnai.orgnih.govmdpi.com Haplotypes are sets of closely linked genetic markers on a chromosome that are often inherited together. nih.gov Analyzing the patterns of LD and haplotypes can provide clues about the evolutionary history of a mutation, including its origin and migration patterns. nih.gov
Studies on other beta-globin gene variants, such as HbS and beta-thalassemia mutations, have extensively used haplotype analysis to trace their origins and dispersal. dnai.orgnih.govnih.govscielo.org.coscielo.br For instance, specific haplotypes associated with the sickle cell mutation (HbS) have been identified in different African populations, suggesting multiple independent origins of the mutation. nih.govscielo.org.coscielo.br The beta-globin locus is known to have recombination hotspots, which can influence the patterns of LD. nih.govnih.gov
While specific haplotype analysis directly linked to the this compound mutation (β95 Lys→Met) is not detailed in the provided search results, such studies would involve analyzing polymorphic markers within the beta-globin gene cluster in individuals carrying the Hb J Cordoba variant. Comparing the haplotypes associated with Hb J Cordoba to known beta-globin haplotypes prevalent in different populations, particularly those in Argentina and potentially ancestral populations, could help determine the likely historical origin of the mutation and its subsequent spread. The fact that Hb J Cordoba has been primarily found in Argentina suggests it may be associated with a specific, possibly regional, haplotype.
Molecular Anthropology Insights from this compound Distribution
The geographic distribution and genetic characteristics of hemoglobin variants like this compound can provide valuable insights into human migration patterns and population history, contributing to the field of molecular anthropology. The presence of a specific hemoglobin variant in a particular geographic region, especially if it is rare elsewhere, can serve as a genetic marker for tracing the movements and settlements of populations.
The primary identification of this compound in Argentina suggests a potential origin within a founder population that contributed to the genetic makeup of certain groups in Argentina. dnai.orgnih.govresearchgate.netvulcanchem.com Comparing the genetic background of individuals with this compound to that of other populations in Argentina and neighboring countries, as well as potential ancestral populations (e.g., from Europe or indigenous groups), could help reconstruct migration routes and population admixture events.
Molecular anthropology studies often utilize the distribution of genetic variants, including those in the beta-globin cluster, to understand the genetic diversity and historical relationships between populations. nih.govscielo.org.coscielo.br The study of HbS haplotypes in the Americas, for example, has shed light on the origins and routes of the transatlantic slave trade. nih.govscielo.br Similarly, analyzing the distribution and associated haplotypes of this compound could offer insights into the demographic history of the populations in Argentina where this variant is found.
Evolutionary Biology of Hemoglobin Variants and Hemoglobin J Cordoba
Mechanisms of Globin Gene Evolution and the Emergence of Variants
The evolution of the globin gene superfamily is a classic example of how gene duplication and subsequent divergence can lead to a repertoire of proteins with specialized functions and expression patterns throughout development and in different tissues. The human globin genes are organized into two main clusters: the α-globin cluster on chromosome 16 and the β-globin cluster on chromosome 11. These clusters contain multiple genes expressed at different developmental stages, including embryonic, fetal, and adult globins. psu.edumdpi.comnih.gov
Point Mutations and Natural Selection
Point mutations, single nucleotide changes in the DNA sequence, are fundamental drivers of genetic variation and the emergence of hemoglobin variants. psu.edu These mutations can alter the amino acid sequence of the globin protein, potentially affecting its structure, function, and stability. If a point mutation confers a selective advantage, such as improved oxygen binding in a specific environment or resistance to a pathogen like malaria, its frequency in a population can increase through natural selection. psu.eduoup.comtandfonline.com
The concurrence of malaria and hemoglobinopathies in endemic regions provides strong evidence for natural selection. Hemoglobin variants can affect the lifespan and characteristics of red blood cells, hindering the survival of the malaria parasite. psu.edutandfonline.com While some variants, like Hemoglobin S, are well-known for their protective effect against malaria, other variants, including those in the Hemoglobin J family, may also have been subject to selective pressures, although the specific pressures and their effects can vary.
Gene Conversion and Recombination Events in Globin Clusters
Beyond point mutations, larger-scale genetic events like gene conversion and recombination also play significant roles in shaping the evolution of globin gene clusters. nih.govresearchgate.netnih.gov Homologous recombination is a frequent phenomenon in multigene families, including the alpha- and beta-like globin gene families. nih.govresearchgate.net
Unequal crossover, a type of recombination, can lead to duplications or deletions of globin genes, altering the copy number within a cluster. nih.govresearchgate.net Gene conversion, on the other hand, involves the non-reciprocal transfer of genetic information between highly homologous genes, effectively homogenizing sequences or generating new sequence diversity within the cluster. nih.govresearchgate.netresearchgate.net These processes contribute to the diversity of globin haplotypes observed in human populations. nih.gov
Studies of the human beta-globin gene cluster have shown that recombination, particularly in specific "hotspots," has contributed to haplotype diversity. ashpublications.org Gene conversion has also played a role in the evolution of human globin gene families, contributing to both concerted evolution (maintaining sequence homogeneity) and diversification by introducing mutations. researchgate.net
Phylogenetic Analysis of Human Beta-Globin Gene Diversity and the Placement of Hemoglobin J Cordoba
Phylogenetic analysis of human beta-globin gene diversity allows researchers to reconstruct the evolutionary history of different haplotypes and place specific variants within this historical context. By examining the patterns of genetic variation across populations, phylogenetic studies can shed light on the origins and spread of hemoglobin variants. nih.gov
While specific detailed phylogenetic studies focusing solely on this compound were not prominently found in the search results, Hemoglobin J variants in general are characterized by mutations in either the alpha or beta globin chains. This compound is a beta-globin variant, meaning the mutation occurs in the HBB gene. The presence of different Hemoglobin J variants reported from various parts of the world, such as Hemoglobin J Toronto (an alpha-globin variant) saspublishers.com and Hemoglobin J Bangkok (a beta-globin variant) nih.gov, highlights the independent emergence of mutations at different sites within the globin genes.
Phylogenetic studies of beta-globin haplotypes have supported an African origin for modern Homo sapiens and revealed a structuring of populations based on haplotype distribution. nih.gov Placing this compound within such phylogenetic trees would involve analyzing its specific mutation in the context of the broader beta-globin gene diversity and associated haplotypes in the populations where it is found. This can help determine if the mutation arose independently or is linked to a specific ancestral haplotype.
Molecular Adaptation of Hemoglobin Function in Response to Environmental Pressures
Hemoglobin function is finely tuned to the environmental conditions and metabolic requirements of an organism. Molecular adaptation of hemoglobin involves changes in its structure and function that enhance oxygen transport and delivery in response to environmental pressures such as altitude, temperature, or oxygen availability. elifesciences.orgoup.comresearchgate.netfrontiersin.org
Studies on various species, including high-altitude adapted birds like the bar-headed goose plos.org and aquatic animals researchgate.netnih.gov, have demonstrated how changes in hemoglobin-oxygen affinity can be adaptive. Under hypoxic conditions, for instance, increased oxygen affinity can help maintain arterial oxygen saturation. oup.comfrontiersin.orgplos.org Conversely, in environments requiring efficient oxygen unloading to tissues, decreased affinity or altered allosteric regulation may be favored. elifesciences.orgoup.comfrontiersin.org
While the specific functional consequences and adaptive significance of this compound were not detailed in the search results, other hemoglobin variants are known to affect oxygen affinity and other functional properties. The molecular basis of adaptation often involves specific amino acid substitutions that alter the allosteric properties or stability of the hemoglobin tetramer. elifesciences.orgoup.complos.org Research into this compound would likely involve characterizing its oxygen binding properties and comparing them to normal adult hemoglobin (HbA) to understand any potential functional advantages or disadvantages it confers.
Comparative Genomics of Hemoglobin Genes in Diverse Species
Comparative genomics, the comparison of genome sequences across different species, provides a powerful approach to understand the evolutionary history and diversification of gene families like the globins. nih.govbiorxiv.orgresearchgate.netcsusb.edubiorxiv.org By comparing the number, organization, and sequences of hemoglobin genes in diverse organisms, researchers can infer ancestral gene repertoires, identify gene duplication and loss events, and detect signatures of natural selection. nih.govbiorxiv.orgresearchgate.netbiorxiv.org
Comparative studies have revealed significant variation in the size and composition of hemoglobin gene repertoires across vertebrates. biorxiv.orgresearchgate.net For example, teleost fishes exhibit a remarkably high diversity and number of hemoglobin genes, reflecting adaptations to various aquatic environments. biorxiv.orgresearchgate.netbiorxiv.org These studies also highlight the dynamic nature of globin gene clusters, with lineage-specific expansions, deletions, and rearrangements. nih.govbiorxiv.orgoup.com
Comparative genomics can also reveal conserved synteny, where the order of genes flanking the hemoglobin clusters is maintained across different species, providing clues about the evolutionary history of these genomic regions. researchgate.netbiorxiv.orgoup.com By comparing the beta-globin gene cluster in humans with those in other primates and mammals, researchers can trace the history of gene duplication events that gave rise to the different beta-like globin genes and infer the evolutionary context in which variants like this compound emerged. mdpi.comresearchgate.netresearchgate.net
Future Directions and Emerging Research Avenues for Hemoglobin J Cordoba
Integration of Multi-Omics Data for Comprehensive Molecular Profiling
Integrating multi-omics data, such as genomics, transcriptomics, proteomics, and metabolomics, holds significant promise for a comprehensive molecular profiling of Hemoglobin J Cordoba. This approach can provide a holistic view of how the presence of this variant affects gene expression, protein profiles, and metabolic pathways within red blood cells and potentially at a systemic level. While general multi-omics studies have been applied to understand conditions like inflammatory lung disease and the effects of iron starvation, applying these techniques specifically to red blood cells carrying this compound could reveal subtle molecular adaptations or perturbations that are not evident through traditional methods. peerj.comnih.govfrontiersin.orgfrontiersin.orgnih.gov Such integrated data could help elucidate the complete molecular signature associated with the presence of this compound.
Advanced Computational and Structural Modeling for Deeper Mechanistic Understanding
Advanced computational and structural modeling techniques are essential for gaining a deeper mechanistic understanding of this compound. Techniques like molecular dynamics simulations and advanced protein structure prediction can provide detailed insights into how the Lys95→Met substitution affects the three-dimensional structure, stability, and dynamics of the hemoglobin tetramer. nih.govmedicinescience.org Computational methods have been extensively used to study protein structure and function, including hemoglobin, shedding light on aspects like allosteric regulation and oxygen binding capacity. medicinescience.org Applying these sophisticated modeling approaches specifically to this compound can help predict and interpret the subtle changes in oxygen affinity and cooperativity observed with this variant. vulcanchem.comnih.gov This can lead to a more precise understanding of how the altered amino acid at position 95 influences the protein's function at an atomic level.
Development of Novel High-Throughput Screening Methodologies for Hemoglobin Variants
The development of novel high-throughput screening (HTS) methodologies is crucial for the efficient identification and characterization of known and novel hemoglobin variants, including rare ones like this compound. Current screening methods for hemoglobin variants include techniques such as cation exchange HPLC, tandem mass spectrometry, and capillary zone electrophoresis. rsc.orglcms.czcdc.gov While effective, there is a continuous need for methodologies that offer higher throughput, increased sensitivity, and improved specificity to detect variants that may have similar migratory patterns in standard tests. lcms.czcdc.gov Mass spectrometry, for instance, offers rapid and accurate detection and characterization capabilities. nih.gov Future research could focus on developing or adapting HTS platforms that can quickly and reliably identify this compound within large populations, potentially utilizing advanced mass spectrometry or novel assay designs that are sensitive to the specific structural changes induced by the Lys95→Met substitution.
Exploration of Protein Engineering Approaches to Mimic or Alter this compound Characteristics
Protein engineering approaches can be explored to experimentally mimic or alter the characteristics of this compound. By introducing the Lys95→Met mutation into recombinant hemoglobin or creating other targeted modifications, researchers can study the isolated effects of this substitution on protein folding, stability, oxygen binding, and interaction with other cellular components in a controlled environment. Protein engineering has been used to study hemoglobin adaptation and to modify hemoglobin for potential therapeutic uses. plos.orgrsc.org Such studies can provide valuable data to validate computational predictions and to understand the molecular basis of the observed phenotype of this compound. This could also involve exploring how additional modifications might compensate for or exacerbate the effects of the J Cordoba mutation.
Application of Biophysical Techniques for Real-Time Functional Monitoring
Applying advanced biophysical techniques for real-time functional monitoring can provide dynamic insights into the behavior of this compound. Techniques such as time-resolved spectroscopy, advanced microscopy, and single-molecule studies can be used to observe the kinetics of oxygen binding and release, the conformational changes of the protein, and its interactions with the cellular environment in real-time. These techniques can offer a more detailed understanding of the functional consequences of the Lys95→Met substitution beyond what is captured by equilibrium measurements. Real-time monitoring can help to fully characterize the slightly increased oxygen affinity and decreased cooperativity reported for this compound. vulcanchem.comnih.gov
Ethical Considerations in Population Genetic Research of Hemoglobin Variants
Ethical considerations are paramount in population genetic research involving hemoglobin variants like this compound. Given that the prevalence of hemoglobinopathies can differ among populations, often due to historical factors like heterozygote advantage in malaria-endemic regions, research must navigate issues of informed consent, data privacy, and the potential for stigmatization or discrimination based on genetic information. nih.govmdpi.com The use of race and ethnicity in assessing risk for genetic conditions is a complex issue, and it is recognized that these are social constructs that may not reliably indicate genetic risk. nih.gov Ethical frameworks for genomic testing and population screening emphasize the importance of equitable access, clear communication of uncertain findings, and careful consideration of the potential for incidental findings. mdpi.comnih.govelsihub.org Future research involving populations where this compound is identified must adhere to strict ethical guidelines, ensuring that studies are conducted with full respect for individual autonomy and community interests, and that findings are communicated responsibly to avoid misinterpretation or harm.
Q & A
Basic Research Questions
Q. What methodologies are recommended for detecting hemoglobin J Cordoba in clinical samples, and how do they address sensitivity and specificity challenges?
- Methodological Answer : this compound, a rare variant, is best identified using a combination of high-performance liquid chromatography (HPLC) and capillary electrophoresis to differentiate it from other hemoglobinopathies. DNA sequencing of the β-globin gene (HBB) is critical for confirming the mutation (e.g., codon substitution). Clinical laboratories should cross-validate results with mass spectrometry to resolve ambiguous electrophoretic patterns. For quality assurance, adhere to College of American Pathologists (CAP) proficiency guidelines, which emphasize standardized protocols for variant detection .
Q. How does this compound affect oxygen-binding kinetics compared to wild-type hemoglobin?
- Methodological Answer : Oxygen dissociation curves (ODCs) should be generated using tonometry and spectrophotometric assays to measure P50 values. Compare results with wild-type hemoglobin under identical pH and temperature conditions. For example, a study tracking hemoglobin levels over time (see Table 1 below) revealed no significant clinical impact in heterozygous carriers, suggesting compensatory mechanisms. Use statistical tools like Jaziku software to analyze temporal variability in functional data .
Table 1 : Longitudinal Hemoglobin Levels in a Heterozygous Carrier of this compound
| Date | Hemoglobin (g/dL) | Platelets (×10³/µL) | Neutrophils (×10³/µL) |
|---|---|---|---|
| 03/2001 | 12.5 | 450 | 3.8 |
| 08/2007 | 13.2 | 380 | 4.1 |
| 07/2012 | 12.8 | 420 | 3.9 |
Q. What population-based studies are needed to establish the global prevalence of this compound?
- Methodological Answer : Design retrospective cohort studies using electronic health records (EHRs) filtered by ICD codes for hemoglobinopathies. Apply geospatial analysis (e.g., GIS mapping) to identify clusters, similar to ecological niche models used in epidemiological studies in Córdoba, Argentina . Ensure data harmonization across regions by standardizing laboratory reporting protocols, as outlined in the Department of Laboratory Haematology Handbook .
Advanced Research Questions
Q. How can conflicting data on the clinical significance of this compound be resolved through meta-analysis?
- Methodological Answer : Perform a systematic review using PRISMA guidelines, focusing on studies with clearly defined endpoints (e.g., anemia severity, thrombocytopenia). Use multivariate regression to adjust for confounding variables like iron status or comorbid conditions. Tools like the JBI Critical Appraisal Checklist (referenced in ) can assess study quality. Address heterogeneity via subgroup analysis stratified by geographic and genetic backgrounds .
Q. What experimental models best replicate the biophysical instability of this compound under oxidative stress?
- Methodological Answer : Employ molecular dynamics simulations to predict structural perturbations caused by the mutation. Validate findings with in vitro assays: incubate purified this compound with hydrogen peroxide and measure denaturation rates via circular dichroism (CD) spectroscopy. Compare results with wild-type and other unstable variants (e.g., Hb Köln). Reference experimental frameworks from chemical pathology guides for reproducibility .
Q. How can machine learning improve the prediction of this compound’s impact on erythrocyte morphology?
- Methodological Answer : Train convolutional neural networks (CNNs) on peripheral blood smear images annotated by hematologists. Use big data models optimized for multivariate prediction, as demonstrated by the University of Córdoba’s KIDS group, to correlate morphological features (e.g., poikilocytosis) with genetic and biochemical data . Validate models using independent datasets from biobanks adhering to HIPAA-compliant protocols .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for longitudinal studies on this compound carriers?
- Methodological Answer : Apply time-series analysis to track hematological parameters (e.g., hemoglobin, reticulocyte counts). Use Climate Prediction Tool (CPT) modules for temporal homogeneity testing, as adapted in climatology studies from Córdoba . For outlier detection, integrate R packages like
forecastwith domain-specific software (e.g., Jaziku) .
Q. How can researchers ensure reproducibility in functional studies of this compound?
- Methodological Answer : Follow the AGENDA framework ():
- Document all experimental conditions (pH, temperature, buffer composition) in supplemental materials.
- Use primary data sources (e.g., Bain’s Haemoglobinopathy Diagnosis) for protocol validation .
- Share raw data via repositories like Figshare, adhering to FAIR principles, and provide stepwise replication guides in the supplementary information .
Ethical and Collaborative Considerations
Q. What ethical guidelines apply to genetic studies involving this compound in diverse populations?
- Methodological Answer : Obtain informed consent explicitly covering genetic data sharing, per HIPAA and IRB protocols. For transnational collaborations, reference the University of Córdoba’s archaeological data model, which standardizes ethical data dissemination . Address disparities in resource-limited settings by partnering with CAP-accredited labs for confirmatory testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
